1H,1H,6H-Decafluorohexan-1-ol
Overview
Description
1H,1H,6H-Decafluorohexan-1-ol is a fluorinated alcohol with the molecular formula C6H4F10O and a molecular weight of 282.08 g/mol . This compound is characterized by the presence of ten fluorine atoms, which significantly influence its chemical properties and reactivity. It is commonly used in various scientific and industrial applications due to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,6H-Decafluorohexan-1-ol can be synthesized through the telomerization of tetrafluoroethylene with methanol using hydrogen peroxide as a catalyst. This method involves the addition of methanol to tetrafluoroethylene, resulting in the formation of the fluorinated alcohol.
Industrial Production Methods: Industrial production of this compound typically involves the same telomerization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1H,1H,6H-Decafluorohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to an alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted fluorinated compounds.
Scientific Research Applications
1H,1H,6H-Decafluorohexan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1H,1H,6H-Decafluorohexan-1-ol involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can influence the compound’s biological activity and its potential use in drug delivery systems.
Comparison with Similar Compounds
- 1H,1H,2H,2H-Perfluorooctanol
- 1H,1H,5H-Octafluoropentanol
- 1H,1H,7H-Dodecafluoroheptanol
Comparison: 1H,1H,6H-Decafluorohexan-1-ol is unique due to its specific fluorination pattern and the number of fluorine atoms. This gives it distinct chemical and physical properties compared to other fluorinated alcohols.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decafluorohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F10O/c7-2(8)4(11,12)6(15,16)5(13,14)3(9,10)1-17/h2,17H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJNIUWJUXNOOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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